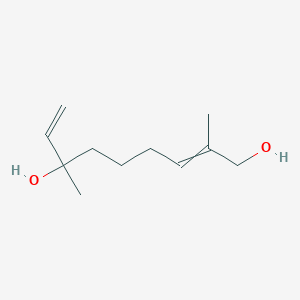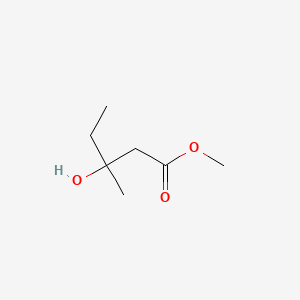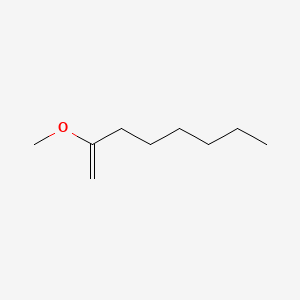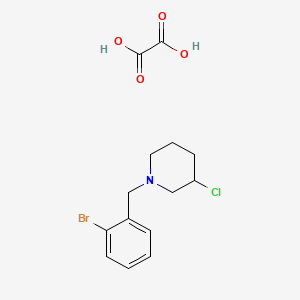
1-(o-Bromobenzyl)-3-chloropiperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Bromobenzyl)-3-chloropiperidine oxalate is an organic compound that features a piperidine ring substituted with a bromobenzyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Bromobenzyl)-3-chloropiperidine oxalate typically involves the reaction of o-bromobenzyl chloride with 3-chloropiperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(o-Bromobenzyl)-3-chloropiperidine oxalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated piperidine derivatives.
Scientific Research Applications
1-(o-Bromobenzyl)-3-chloropiperidine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-(o-Bromobenzyl)-3-chloropiperidine oxalate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can interact with various biological receptors. The compound may exert its effects through pathways involving radical intermediates or nucleophilic attack .
Comparison with Similar Compounds
- 1-(o-Bromobenzyl)-3-chloropiperidine
- 1-(o-Bromobenzyl)-3-chloropiperidine hydrochloride
- 1-(o-Bromobenzyl)-3-chloropiperidine acetate
Comparison: 1-(o-Bromobenzyl)-3-chloropiperidine oxalate is unique due to its oxalate salt form, which can influence its solubility and reactivity. Compared to its hydrochloride or acetate counterparts, the oxalate form may offer different pharmacokinetic properties and stability profiles .
Properties
CAS No. |
40616-92-0 |
|---|---|
Molecular Formula |
C14H17BrClNO4 |
Molecular Weight |
378.64 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-chloropiperidine;oxalic acid |
InChI |
InChI=1S/C12H15BrClN.C2H2O4/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;3-1(4)2(5)6/h1-2,4,6,11H,3,5,7-9H2;(H,3,4)(H,5,6) |
InChI Key |
PFUMCCLZOCJVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
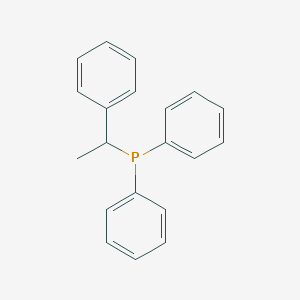

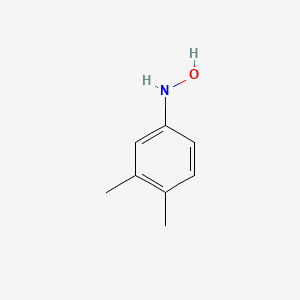
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

